7-Methoxy-4-methylquinazoline
Description
Significance of the Quinazoline (B50416) Scaffold in Academic Inquiry
The quinazoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. arabjchem.orgmdpi.combohrium.comnih.gov Its inherent chemical properties and the ability to introduce a wide array of functional groups at various positions make it a cornerstone for designing molecules with specific biological activities. nih.govnih.gov Quinazoline derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. arabjchem.orgmdpi.comnih.gov This has led to the development of several clinically approved drugs built upon the quinazoline framework. bohrium.com The structural rigidity of the quinazoline nucleus, combined with its capacity for hydrogen bonding and other molecular interactions, allows for high-affinity binding to various biological targets, such as enzymes and receptors. Consequently, the quinazoline scaffold continues to be a focal point of intensive research in the quest for new therapeutic agents. arabjchem.orgnih.gov
Historical Context of 7-Methoxy-4-methylquinazoline in Chemical Synthesis and Derivatization
The synthesis of the broader quinazoline ring system dates back to the 19th century. arabjchem.org However, the specific compound this compound has a more recent history, primarily emerging as a key intermediate in the synthesis of more complex molecules. Early synthetic routes to this compound often involved multi-step processes starting from substituted anilines. For instance, a known method involves the preparation from 4-methoxy-2-nitroaniline (B140478) through a six-stage process utilizing the Bischler quinazoline synthesis. rsc.org
Early derivatization of this compound focused on its utility as a building block. For example, it has been used in Mannich reactions to create more elaborate structures for further chemical transformations. rsc.org The reactivity of the methyl group at the 4-position and the potential for substitution on the quinazoline ring have made it a valuable precursor for generating libraries of novel compounds for biological screening.
Scope and Research Imperatives for this compound Studies
Current research involving this compound is largely driven by its potential as a scaffold for drug discovery. A significant area of investigation is its use in the synthesis of kinase inhibitors, which are crucial in cancer therapy. nih.gov The methoxy (B1213986) group at the 7-position can influence the solubility and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Furthermore, derivatives of this compound have been explored as adenosine (B11128) receptor antagonists. nih.gov The core structure is modified to create compounds that can selectively bind to these receptors, which are implicated in various physiological processes. The ongoing research imperative is to systematically explore the structure-activity relationships of this compound derivatives to optimize their potency and selectivity for specific biological targets. This involves the synthesis of new analogues and their subsequent evaluation in a range of biological assays to identify lead compounds for further development.
Structure
3D Structure
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
7-methoxy-4-methylquinazoline |
InChI |
InChI=1S/C10H10N2O/c1-7-9-4-3-8(13-2)5-10(9)12-6-11-7/h3-6H,1-2H3 |
Clé InChI |
BSQRGOSWIRLFNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=NC=N1)OC |
Origine du produit |
United States |
Synthetic Methodologies and Chemo Transformations of 7 Methoxy 4 Methylquinazoline and Its Derivatives
Established Synthetic Routes for the Quinazoline (B50416) Nucleus
The construction of the quinazoline ring system can be achieved through several established methodologies, each offering distinct advantages in terms of precursor availability and reaction conditions. These routes have been adapted for the synthesis of specifically substituted derivatives like 7-Methoxy-4-methylquinazoline.
Bischler Quinazoline Synthesis Approaches
The Bischler synthesis is a classical method for preparing quinazolines, typically involving the cyclization of an N-acyl-2-aminobenzylamine or a related precursor. A key starting material for the synthesis of this compound via this approach is 2-amino-4-methoxyacetophenone. The reaction generally proceeds by treating the aminoketone with a source of nitrogen, such as formamide or ammonia, under thermal conditions.
| Precursor | Reagent | Conditions | Product |
| 2-amino-4-methoxyacetophenone | Formamide | High Temperature (e.g., 150-180°C) | This compound |
| 2-amino-4-methoxyacetophenone | Ammonia/Sodium Acetate | High Temperature (>160°C) | This compound |
Cyclocondensation Reactions with Anthranilic Acid Analogues
Cyclocondensation reactions starting from anthranilic acid and its derivatives are among the most common and versatile methods for quinazoline synthesis. For this compound, a suitable precursor is 4-methoxyanthranilic acid.
One prominent named reaction in this category is the Niementowski quinazoline synthesis , which involves the thermal condensation of an anthranilic acid with an amide. To obtain a 4-oxo-quinazoline (a quinazolinone), 4-methoxyanthranilic acid can be reacted with acetamide. Subsequent chemical modifications would be required to remove the 4-oxo group to yield this compound.
A more direct route involves a three-component reaction. The condensation of 4-methoxyanthranilic acid, an amine, and an orthoester (which provides the C2 and C4 atoms) can be used to construct the quinazoline ring in a single step. researchgate.net The presence of various substituents on the anthranilic acid, including methoxy (B1213986) and methyl groups, has been shown to be compatible with these cyclocondensation reactions. researchgate.net Microwave-assisted protocols, often in the presence of solid-supported catalysts or ionic liquids, have been developed to accelerate these reactions and improve yields under solvent-free conditions. ijarsct.co.in
| Anthranilic Acid Derivative | Reagents | Method | Intermediate/Product |
| 4-Methoxyanthranilic acid | Acetic Anhydride, Arylamine | Cyclization | 2-methyl-3-substituted-7-methoxy-4(3H)-quinazolinone |
| 4-Methoxyanthranilic acid | Orthoester, Amine | One-pot condensation | 3-substituted-7-methoxy-4(3H)-quinazolinone |
One-Pot Tandem Assembly Strategies for Dihydroquinazoline Intermediates
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot tandem reactions for the assembly of complex molecules from simple precursors. Such strategies are highly valuable for creating dihydroquinazoline intermediates, which can then be readily oxidized to the corresponding quinazoline.
A common and atom-efficient approach is a three-component reaction involving an isatoic anhydride, an aldehyde, and a nitrogen source like ammonium acetate. nih.gov This method first generates an anthranilamide in situ, which then undergoes cyclocondensation with the aldehyde to form a 2,3-dihydroquinazolin-4(1H)-one. nih.gov To synthesize a precursor for this compound, 6-methoxyisatoic anhydride would be a logical starting material.
These one-pot syntheses are often facilitated by a variety of catalysts, including Lewis acids like molecular iodine or various metal salts, to promote the condensation steps under mild conditions. nih.gov The resulting dihydroquinazoline can be isolated or oxidized in a subsequent step to afford the aromatic quinazoline ring system.
| Starting Materials | Catalyst | Product Type |
| Isatoic Anhydride, Aldehyde, Ammonium Acetate | Lewis Acid (e.g., I2) | 2,3-Dihydroquinazolin-4(1H)-one |
| 2-Aminobenzylamine, Aldehyde | o-Iodoxybenzoic acid (IBX) | Dihydroquinazoline |
Functional Group Interconversions and Derivatization Strategies
Once the this compound nucleus is formed, its chemical reactivity can be exploited to introduce further functionalization or to modify the core structure. Key transformations include oxidation of the nitrogen atoms and reduction of the pyrimidine ring.
Oxidation Reactions: Formation of N-Oxides
The nitrogen atoms within the quinazoline ring can be oxidized to form N-oxides, which are valuable intermediates for further synthetic transformations. The oxidation of quinazolines can be achieved using various peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed reagent. researchgate.netorganic-chemistry.org
The direct oxidation of a substituted quinazoline can potentially yield a mixture of the N-1 and N-3 oxides, and selectivity can be an issue. researchgate.net The reaction conditions, such as solvent and temperature, can influence the ratio of the resulting isomers. These N-oxides are useful for introducing substituents at positions adjacent to the ring nitrogens, as the N-oxide functionality alters the electronic properties of the heterocyclic system.
| Substrate | Oxidizing Agent | Potential Products |
| This compound | m-CPBA | This compound-1-oxide and/or this compound-3-oxide |
| This compound | Hydrogen Peroxide | This compound-1-oxide and/or this compound-3-oxide |
Reduction Methodologies: Synthesis of Dihydroquinazoline Derivatives
The reduction of the quinazoline ring system affords dihydroquinazoline derivatives, which are important scaffolds in their own right. This transformation typically targets the C3-N4 double bond of the pyrimidine ring.
Common reducing agents for this purpose include complex metal hydrides such as sodium borohydride (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄). fishersci.cayoutube.com The choice of reagent depends on the presence of other reducible functional groups within the molecule. Sodium borohydride is a milder reagent and offers greater selectivity, reducing the imine-like bond of the quinazoline ring without affecting many other functional groups. youtube.com
Catalytic hydrogenation is another effective method for the reduction of the quinazoline nucleus. tcichemicals.com This typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). tcichemicals.com This method can lead to the formation of 1,2,3,4-tetrahydroquinazolines through the reduction of both double bonds in the pyrimidine ring.
| Substrate | Reducing Agent/Method | Product |
| This compound | Sodium Borohydride (NaBH₄) | 7-Methoxy-4-methyl-3,4-dihydroquinazoline |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinazoline |
| This compound | Catalytic Hydrogenation (H₂/Pd-C) | 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinazoline |
Nucleophilic Reactions Involving Hydrazinyl Moieties
The introduction of a hydrazinyl group at the C4-position of the this compound scaffold transforms the molecule into a versatile precursor for the synthesis of fused heterocyclic systems. The hydrazinyl moiety, acting as a potent binucleophile, readily undergoes condensation and cyclization reactions with a variety of electrophiles. These reactions are fundamental in constructing polycyclic frameworks, most notably researchgate.netorgsyn.orgchem-station.comtriazolo[4,3-c]quinazolines, which are of significant interest in medicinal chemistry.
The general reaction pathway involves the initial nucleophilic attack of the terminal nitrogen of the hydrazinyl group onto an electrophilic center, such as a carbonyl carbon. This is typically followed by an intramolecular cyclization and dehydration step to yield the stable, fused aromatic system.
Common chemo-transformations involving the 4-hydrazinylquinazoline core include:
Reaction with Aldehydes and Ketones: Condensation with aromatic or aliphatic aldehydes yields the corresponding hydrazones. These intermediates can be subsequently cyclized under oxidative conditions, for instance using bromine in acetic acid, to form 3-substituted- researchgate.netorgsyn.orgchem-station.comtriazolo[4,3-c]quinazoline derivatives. researchgate.net
Reaction with Carboxylic Acids and Derivatives: Treatment with carboxylic acids, orthoesters, or acid chlorides serves as a direct route to fused triazole rings. For example, reaction with an orthoester like triethyl orthoformate leads to the formation of the parent researchgate.netorgsyn.orgchem-station.comtriazolo[4,3-c]quinazoline system. researchgate.net
Reaction with Dicarbonyl Compounds: Electrophiles containing two reactive centers, such as diethyl oxalate, react with 4-hydrazinoquinazolines to produce fused triazino systems. The reaction with diethyl oxalate proceeds through acylation followed by intramolecular cyclization to yield a 3-ethoxycarbonyl- researchgate.netorgsyn.orgchem-station.comtriazolo[4,3-c]quinazoline. researchgate.net This ester can be further derivatized, for instance, by reaction with hydrazine hydrate to form a carbohydrazide, which is a key intermediate for further heterocyclic synthesis. researchgate.net
The following table summarizes representative nucleophilic reactions of a 4-hydrazinoquinazoline precursor.
| Electrophilic Reagent | Reaction Conditions | Product Type | Reference |
| Aromatic Aldehyde (Ar-CHO) | 1. Reflux in Ethanol2. Br₂/AcOH | 3-Aryl- researchgate.netorgsyn.orgchem-station.comtriazolo[4,3-c]quinazoline | researchgate.net |
| Diethyl Oxalate | Reflux | 3-Ethoxycarbonyl- researchgate.netorgsyn.orgchem-station.comtriazolo[4,3-c]quinazoline | researchgate.net |
| Carbon Disulfide (CS₂) | KOH/Ethanol, then H₂N-NH₂ | 4-Amino-5-thiol-fused triazole | researchgate.net |
| Acid Hydrazides (R-CONHNH₂) | Reflux | 3-Substituted- researchgate.netorgsyn.orgchem-station.comtriazolo[4,3-c]quinazoline | eurjchem.com |
Electrophilic Substitution and Modification of the Methoxy Group
The benzene (B151609) ring of the this compound core is susceptible to electrophilic aromatic substitution (EAS), and the methoxy group itself can be chemically modified. The outcomes of these reactions are largely dictated by the electronic properties of the substituents.
Electrophilic Aromatic Substitution: The C7-methoxy group is a strong activating, ortho-, para-directing group. This electronic influence significantly enhances the nucleophilicity of the benzene ring and controls the regioselectivity of incoming electrophiles. The positions ortho to the methoxy group are C6 and C8. Due to the fusion of the pyrimidine ring, these positions are electronically and sterically distinct. Experimental evidence shows that electrophilic attack preferentially occurs at the C6 position.
A prominent example is the nitration of the quinazoline ring system. The synthesis of 7-methoxy-6-nitroquinazolin-4(3H)-one demonstrates the powerful directing effect of the methoxy group. easycdmo.com This reaction is typically carried out using a mixture of sulfuric acid and nitric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The substitution occurs selectively at the C6 position, which is ortho to the strongly activating methoxy group. easycdmo.comgoogle.com
Modification of the Methoxy Group: The methoxy group can be cleaved to yield a hydroxyl group, a transformation known as O-demethylation. This reaction is valuable for synthesizing phenolic derivatives and is often a key step in the total synthesis of natural products or in creating analogs for structure-activity relationship studies.
Common reagents for the demethylation of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and strong protic acids such as hydrobromic acid (HBr). chem-station.com
Boron Tribromide (BBr₃): This is a highly effective but aggressive reagent for cleaving aryl methyl ethers. The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ethereal oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group. orgsyn.orgchem-station.com The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous solvent like dichloromethane (DCM) to control its reactivity. orgsyn.orgmdma.chcommonorganicchemistry.com
Hydrobromic Acid (HBr): Concentrated aqueous HBr (e.g., 48%) is a classic reagent for ether cleavage. The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl carbon. This method generally requires harsh conditions, such as heating at reflux temperatures for extended periods. chem-station.com
The choice of reagent depends on the tolerance of other functional groups within the molecule to strongly acidic or Lewis acidic conditions.
| Transformation | Reagent(s) | Position | Description | Reference |
| Nitration | HNO₃ / H₂SO₄ | C6 | Regioselective introduction of a nitro group ortho to the C7-methoxy group. | easycdmo.com |
| O-Demethylation | BBr₃ in DCM | C7 | Cleavage of the methyl ether to form a hydroxyl group under low-temperature conditions. | orgsyn.orgchem-station.com |
| O-Demethylation | 48% HBr | C7 | Cleavage of the methyl ether to form a hydroxyl group under high-temperature reflux conditions. | chem-station.com |
Regioselective Synthesis and Stereochemical Control in Analog Development
The development of analogs of this compound relies on synthetic strategies that allow for precise control over the placement of substituents on the heterocyclic core. This control, or regioselectivity, is crucial for establishing structure-activity relationships. As the quinazoline ring is planar, stereochemical control primarily relates to substituents introduced that may contain chiral centers, but the focus here is on the regioselective functionalization of the core structure itself.
Regioselectivity at C4: The C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr), especially when a good leaving group like a chloride is present. The synthesis of 4-anilinoquinazolines, a scaffold present in numerous kinase inhibitors, almost universally proceeds through the reaction of a 4-chloroquinazoline with a primary or secondary amine. nih.gov This reaction is highly regioselective for the C4 position over the C2 position in 2,4-dichloroquinazoline precursors, a preference explained by computational studies showing a lower activation energy for nucleophilic attack at C4. nih.gov This provides a reliable method for introducing a wide variety of amine-containing side chains to the this compound core.
Regioselectivity at C2: While C4 is more reactive towards nucleophiles, selective functionalization at C2 is also achievable. One advanced strategy involves a "sulfonyl group dance" facilitated by an azide–tetrazole equilibrium. beilstein-journals.org In this approach, a 2-chloro-4-sulfonylquinazoline is reacted with sodium azide. The azide first displaces the sulfonyl group at C4, and the resulting 4-azidoquinazoline exists in equilibrium with its fused tetrazole tautomer. This equilibrium directs the displaced sulfinate nucleophile to attack and replace the chloride at the C2 position, effectively swapping the positions of the substituents. beilstein-journals.org The resulting 2-sulfonyl group can then be replaced by other nucleophiles, enabling selective C2 modification.
Regioselectivity on the Benzene Ring (C6 and C8): The regiochemical outcome of substitutions on the benzenoid ring is governed by the directing effects of the pre-existing substituents during the synthesis of the quinazoline ring or via a later-stage functionalization.
During Ring Synthesis: The construction of the quinazoline ring from a substituted anthranilic acid or 2-aminoacetophenone derivative embeds the desired substitution pattern. For instance, starting with a 2-amino-4-methoxyacetophenone will yield a this compound. If a substituent is desired at the C6 position, one would need to start from a 2-amino-5-substituted-4-methoxyacetophenone.
Via Electrophilic Aromatic Substitution: As discussed in section 2.2.4, the C7-methoxy group strongly directs incoming electrophiles to the C6 position, providing a reliable method for introducing groups like nitro or halogens at this specific site. easycdmo.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound aims to reduce environmental impact by minimizing waste, lowering energy consumption, and using less hazardous materials. Key strategies include the use of microwave irradiation, multi-component reactions (MCRs), and environmentally benign catalysts and solvents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles. nih.govnih.gov For quinazoline synthesis, microwave heating can accelerate key cyclocondensation steps, often enabling reactions to be completed in minutes rather than hours. nih.gov For example, the Niementowski synthesis, a classical method for preparing quinazolinones, can be significantly accelerated using microwaves. nih.gov A hypothetical green synthesis of 7-methoxy-4-methylquinazolin-4-one could involve the microwave-assisted condensation of 2-amino-4-methoxybenzoic acid with N,N-dimethylacetamide.
Multi-Component Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. uniba.itrsc.org This approach embodies the principles of atom and step economy, reducing the number of synthetic steps and purification stages, thereby saving time, resources, and minimizing waste. xjenza.org A plausible MCR approach for a this compound derivative could involve the one-pot reaction of 2-amino-4-methoxyacetophenone, an aldehyde, and a nitrogen source like ammonium acetate, potentially catalyzed by a recyclable, heterogeneous catalyst. rsc.org
Green Catalysts and Solvents: The move away from stoichiometric reagents and hazardous solvents is a cornerstone of green chemistry.
Catalysis: The use of heterogeneous, recyclable catalysts such as magnetic nanoparticles or solid-supported acids simplifies product purification and reduces waste. mdpi.com Iron-catalyzed cyclization reactions for quinazolinone synthesis have been developed that can be performed in water, a green solvent. sci-hub.cat
Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like water, polyethylene glycol (PEG), or ionic liquids, or performing reactions under solvent-free conditions, significantly reduces the environmental footprint of a synthetic process. mdpi.comsci-hub.cat
By integrating these strategies, the synthesis of this compound and its derivatives can be aligned with the principles of sustainability, making the production of these valuable scaffolds more efficient and environmentally responsible.
Structure Activity Relationship Sar Investigations of 7 Methoxy 4 Methylquinazoline Analogues
Impact of Substituent Position and Electronic Effects on Biological Interactions
The nature and placement of substituents on the quinazoline (B50416) ring are critical determinants of a compound's biological activity. nih.govrsc.org The electronic properties and steric bulk of these groups can profoundly affect how the molecule interacts with its biological target.
Role of Methoxy (B1213986) Group at Position 7 on Derivative Bioactivity and Properties
In the context of adenosine (B11128) receptor (AR) antagonists, a pharmacophore-based screening identified 4-methyl-7-methoxyquinazolinyl-2-(2′-amino-4′-imidazolinone) as a potent A2B receptor antagonist with a binding Ki value of 112 nM. nih.gov However, further exploration of derivatives with variations at this position did not lead to an enhancement of A2B receptor affinity, suggesting that the 7-methoxy group was optimal for the initial hit compound. nih.gov
Furthermore, studies on other quinazoline-based compounds have highlighted the importance of substituents at the 6 or 7 positions. The presence of bulky substituents at these positions has been shown to increase potency in some cases. mdpi.com For example, substitution with a morpholinopropoxy group at the 7-position of a quinazoline system resulted in potent inhibitory activity with IC50 values in the nanomolar range. mdpi.com Conversely, in some series, the absence of substitution at positions 6 and 7 does not diminish activity. nih.gov
The electronic influence of the 7-methoxy group, being an electron-releasing substituent, can affect the electron density distribution across the quinazoline ring system, which in turn can impact its reactivity and interactions with biological targets. ontosight.ai
Influence of Methyl Group at Position 4 on Receptor Binding and Selectivity
The methyl group at the 4-position of the quinazoline ring is a key feature that can significantly influence receptor binding and selectivity. In the development of phosphoinositide 3-kinase (PI3K) inhibitors, a series of 4-methyl quinazoline derivatives were synthesized and showed potent inhibition of PI3Kα. researchgate.net Molecular docking studies of these compounds helped to understand the binding site interactions. researchgate.netnih.gov
Similarly, 4-methyl-3,4-dihydroquinazolin-2-amine derivatives have been identified as an interesting chemotype for serotonin (B10506) receptor ligands, showing high affinity for 5-HT5A and 5-HT7 receptors. mdpi.com The presence of the methyl group at the fourth position of N-(3,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide appears to be crucial for high affinity towards the 5-HT6 receptor. mdpi.com
The 4-position of the quinazoline core is a common point for modification in the design of various inhibitors. For instance, the introduction of an anilino group at this position is a classic feature of many epidermal growth factor receptor (EGFR) inhibitors. nih.govjapsonline.com The nature of the substituent at this position can dictate the selectivity and potency of the compound.
Effects of Substituents at Position 2 of the Quinazoline Ring
The substituent at the 2-position of the quinazoline ring has a profound impact on the biological activity and selectivity of the resulting analogues. Structure-activity relationship studies have consistently shown that modifications at this position can dramatically alter the pharmacological profile.
For instance, in the development of microtubule targeting agents, it was found that compounds with a methyl or chloro substituent at the 2-position were significantly more potent than those with a hydrogen atom, highlighting the importance of the volume of the group at this position for binding to the colchicine (B1669291) site. nih.gov In the context of dihydrofolate reductase (DHFR) inhibition, a phenyl ring at the 2-position of quinazolinone was found to be essential for effective inhibition, with electron-donating groups at the para position of this phenyl ring leading to decreased inhibitory potential. rsc.org
Conversely, for other targets, different substitutions are preferred. For example, in a series of PARP inhibitors, electron-donating groups at the C-2 position of quinazoline were more favorable than electron-withdrawing groups. nih.gov The introduction of a 4-methyl-1-piperazinyl group at the 2-position, in combination with other substitutions, has also been explored in the design of quinazoline derivatives with potential pharmacological activities. ontosight.ai
Furthermore, some studies have shown that propyl substitution at the 2nd position of quinazolinone can lead to potent anti-cancer activity. rsc.org The diverse effects of substituents at this position underscore its importance as a key handle for modulating the biological activity of quinazoline scaffolds.
Structural Modifications of Peripheral Moieties
Beyond the core quinazoline structure, modifications to the peripheral substituents are crucial for optimizing target engagement and enhancing specificity.
Analysis of Aromatic and Heteroaromatic Substituents on Target Engagement
The introduction of aromatic and heteroaromatic substituents on the quinazoline scaffold is a common strategy to enhance target engagement and modulate biological activity. These groups can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with the amino acid residues of the target protein.
For example, in the design of EGFR inhibitors, the presence of an anilino moiety at the 4-position of the quinazoline core is a well-established pharmacophore. nih.gov The substitution pattern on this aniline (B41778) ring is critical; for instance, ortho and para-cyano groups showed higher activity than the meta position due to the formation of a hydrogen bond with amino acids in the binding pocket. mdpi.com Similarly, the introduction of a fluor-substituent in the C-2 position of the benzene (B151609) ring attached to the quinazoline core was found to be vital for inhibitory activity. nih.gov
Heteroaromatic substituents also play a significant role. The introduction of a furan-2-yl group at the 6-position of 4-arylamino-quinazolines led to compounds with significant anti-proliferative properties. japsonline.com In another study, the replacement of a central phenyl ring with a thiazole (B1198619) or thiophene (B33073) ring resulted in excellent inhibitory activity against aurora kinase. mdpi.com
The nature of the aromatic or heteroaromatic substituent can also influence selectivity. For instance, in a series of dual EGFR/VEGFR2 inhibitors, a 2,4-disubstitution on the aniline moiety with heavy and bulky halogen atoms increased activity on VEGFR2, while a 3,4-disubstitution increased activity on EGFR. nih.gov
Exploration of Bulky Substituents and their Specificity Enhancements
The incorporation of bulky substituents into quinazoline analogues can lead to enhanced specificity and potency by promoting specific conformations and interactions within the target's binding site. These larger groups can occupy hydrophobic pockets and create more extensive contacts, thereby improving binding affinity.
Research has shown that bulky, hydrophobic, and electron-withdrawing substituents at certain positions can be essential for anti-proliferative activity. rsc.org For instance, the presence of bulky substituents at the 6 or 7 positions of the quinazoline moiety has been found to increase potency in some EGFR inhibitors. mdpi.com In the context of antileishmanial agents, bulky substituents like ferrocene (B1249389) and adamantane (B196018) were introduced to confer hydrophobicity, which appeared to be a necessary property for this class of antiparasitic compounds. semanticscholar.org These voluminous groups can also influence the conformational space sampled by the molecule, potentially leading to more favorable binding geometries. semanticscholar.org
However, the effect of bulky substituents is highly context-dependent. While small alkyl or aromatic groups at the N1 position of quinazoline are favored for PARP inhibition, bulky substituents are less tolerated. nih.gov This highlights the importance of a tailored approach to substituent design based on the specific biological target.
In some cases, even a seemingly small increase in bulk can have a significant impact. For example, the introduction of a methyl group on a pyridine (B92270) ring linked to a quinazoline core resulted in a 10-fold increase in potency for ALK5 inhibition. scielo.br This demonstrates that even subtle changes in steric bulk can have profound effects on biological activity.
Scaffold Hopping Strategies and their Pharmacological Consequences
Scaffold hopping is a prominent strategy in medicinal chemistry that involves replacing the central core structure (scaffold) of a molecule with a different, often isosteric, moiety to develop new chemotypes. nih.govmdpi.com This approach aims to identify novel compounds with improved properties such as enhanced potency, better selectivity, favorable pharmacokinetics, or a different intellectual property position. researchgate.net In the context of 7-methoxy-4-methylquinazoline analogues, scaffold hopping has been employed to explore new chemical space and modulate biological activity.
The quinazoline ring system is a common pharmacophore in various biologically active compounds. japsonline.com Scaffold hopping strategies often maintain key interaction points while altering the core structure. For instance, researchers have explored replacing the quinazoline core with other bicyclic heteroaromatic systems. One study detailed a strategy of hopping from a thienopyrimidinone scaffold to quinazolinone derivatives to create novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.gov
The pharmacological consequences of such hops can be significant. A key objective is often to improve solubility and other physicochemical properties. In one research series, a scaffold-hopping exercise was undertaken to identify proteasome inhibitors with improved solubility in both aqueous and Fasted State Simulated Intestinal Fluid (FaSSIF) media. dundee.ac.uk While the starting scaffold was different, the principles are directly applicable. The study found that replacing the initial scaffold with alternatives like a pyrazine-containing structure could have a major impact on solubility. dundee.ac.uk
Another example involves modifying substituents on a different core that contains the 4-methylquinazoline (B149083) moiety. In a study on xanthine-based inhibitors, the 4-methylquinazoline group at the R2 position was varied, replaced by other mono- and bicyclic systems to probe the structure-activity relationship (SAR). rsc.org Replacing the 4-methylquinazoline with a simple quinazoline or a 4-methoxyquinazoline (B92065) resulted in significant changes in potency and selectivity against the target enzymes, fibroblast activation protein (FAP) and dipeptidyl peptidase IV (DPPIV). rsc.org
Table 1: Examples of Scaffold Hopping and Pharmacological Consequences
| Original Scaffold/Moiety | Hopped Scaffold/Moiety | Key Pharmacological Consequences | Reference(s) |
| Thienopyrimidinone | Quinazolinone | Generation of novel allosteric inhibitors of HIV-1 reverse transcriptase. | nih.gov |
| Xanthine with 4-methylquinazoline | Xanthine with quinazoline | Decreased potency for FAP. | rsc.org |
| Xanthine with 4-methylquinazoline | Xanthine with 4-methoxyquinazoline | Similar FAP potency but reduced selectivity over DPPIV. | rsc.org |
| General Proteasome Inhibitor Scaffold | Various heterocyclic scaffolds (e.g., pyrazine-containing) | Significant changes in FaSSIF solubility. | dundee.ac.uk |
Pharmacophore Elucidation and Optimization for Desired Activities
Pharmacophore elucidation is the process of identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinazoline derivatives, the nucleus itself is often considered a critical pharmacophore element. japsonline.com Optimization involves systematically modifying this pharmacophore to enhance desired activities, such as potency and selectivity, while minimizing off-target effects.
Systematic SAR studies on 4-methyl quinazoline derivatives have led to the design of dual inhibitors targeting both phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC). nih.govsci-hub.se In this work, the quinazoline scaffold served as a PI3K pharmacophore. nih.govsci-hub.se The design strategy involved introducing a zinc-binding group, specifically a hydroxamic acid moiety, onto the 8-position of the quinazoline scaffold via an ether linkage. sci-hub.se This position was chosen as it is located in a solvent-exposed region, minimizing interference with PI3K activity while allowing for the introduction of functionality necessary for HDAC inhibition. sci-hub.se
Optimization of this pharmacophore involved several modifications:
Introduction of Fluorine: Adding a fluorine atom to the pyridine ring attached to the quinazoline core resulted in a 1.5 to 3-fold enhancement in PI3Kα potency, attributed to a hydrogen bonding interaction with the Lys802 residue of the enzyme. sci-hub.se
Addition of Sulfonamide Groups: Replacing methoxy-pyridines with methyl sulfonamides further boosted PI3Kα potency by 11 to 44-fold, as the sulfonamide functionality can form a charge interaction with the same Lys802 residue. sci-hub.se
Computational methods are also powerful tools for pharmacophore modeling. A study on quinazolin-4-one derivatives as Angiotensin II AT1 receptor antagonists utilized the HipHop 3D pharmacophore model within the CATALYST software to design and screen compounds, leading to the identification of highly active candidates. acs.org Similarly, investigations into quinazolinone inhibitors of Naegleria fowleri established a pharmacophoric model based on 88 analogues, which will guide future optimization efforts. nih.gov
Studies on other quinazoline analogues have highlighted key structural features for activity. For instance, in a series of 4-(N-Cycloamino)phenylquinazolines designed as tubulin-polymerization inhibitors, a para-methoxy group on the phenyl ring was found to be more favorable for cytotoxic activity than a methyl or bromo group. acs.org The six-membered lactam of specific analogues represented a new favorable chemical scaffold with enhanced activity. acs.org
Table 2: Pharmacophore Optimization of Quinazoline Derivatives
| Lead Compound/Scaffold | Modification | Target(s) | Result | Reference(s) |
| Quinazoline-based PI3K pharmacophore | Introduction of hydroxamic acid at 8-position | PI3K / HDAC | Creation of dual inhibitors. | nih.govsci-hub.se |
| 4-Methyl quinazoline with 8-(pyridin-2-ylmethoxy) group | Addition of fluorine to the pyridine ring | PI3Kα | 1.5-3 fold increase in potency. | sci-hub.se |
| 4-Methyl quinazoline with 8-(pyridin-2-ylmethoxy) group | Replacement of pyridine with methyl sulfonamide | PI3Kα | 11-44 fold increase in potency. | sci-hub.se |
| 4-(N-Cycloamino)phenylquinazoline | Replacement of methyl or bromo on phenyl ring with methoxy | Tubulin Polymerization / Cytotoxicity | More favorable cytotoxic activity. | acs.org |
| 4-(N-Cycloamino)phenylquinazoline | Introduction of a six-membered lactam ring | Tubulin Polymerization / Cytotoxicity | New favorable scaffold with enhanced activity. | acs.org |
Molecular and Mechanistic Research on 7 Methoxy 4 Methylquinazoline and Its Analogues Preclinical and in Vitro Studies
Modulation of Cellular Pathways and Targets
The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that interact with a variety of biological targets. Preclinical and in vitro research has demonstrated that 7-Methoxy-4-methylquinazoline and its analogues can modulate several cellular pathways critical to cell signaling, proliferation, and survival. These activities are primarily centered on the inhibition of key enzymes, particularly protein kinases, which are often dysregulated in various diseases.
Inhibition of Receptor Tyrosine Kinases
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a pivotal role in cellular communication and are crucial for processes such as cell growth, differentiation, and metabolism. The aberrant activation of RTKs is a common driver of cancer. Analogues of this compound have been extensively studied as inhibitors of several important RTKs.
The 4-anilinoquinazoline framework is a well-established pharmacophore for the inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. These small molecules act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the downstream signaling cascade that promotes cell proliferation. The 4-anilinoquinazoline scaffold is a crucial element for this inhibitory activity, ensuring a strong binding affinity with the receptor. frontiersin.org
Derivatives of 7-methoxyquinazoline have been designed and synthesized as potent EGFR inhibitors. For instance, a series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives have shown significant inhibitory activity against the EGFRL858R mutant. One of the lead compounds from this series, TS-41, demonstrated an IC₅₀ value of 68.1 nM against EGFRL858R. nih.gov Molecular docking studies have shown that these compounds fit well into the ATP-binding cavity of EGFR. nih.gov Furthermore, western blot analyses have confirmed that these derivatives can significantly down-regulate the phosphorylation of EGFR and its downstream signaling proteins. nih.gov
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| TS-41 (a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative) | EGFRL858R | 68.1 |
The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell survival, growth, and metabolism, and its dysregulation is frequently implicated in cancer. nih.gov Quinazoline derivatives have emerged as promising inhibitors of this pathway. nih.gov
Specifically, novel 2-amino-4-methylquinazoline derivatives have been developed as highly potent class I PI3K inhibitors. researchgate.net These compounds have demonstrated nanomolar potencies in inhibiting PI3K and have shown significant anti-proliferative activities in various cancer cell lines. researchgate.net Another series of dimorpholinoquinazoline-based compounds has also been shown to strongly interfere with the PI3K/Akt/mTOR signaling pathway. One such compound, 7c, was found to inhibit the phosphorylation of Akt, mTOR, and S6K at concentrations between 125–250 nM. nih.gov This indicates that the quinazoline core, including analogues of this compound, can be effectively utilized to modulate this key cancer-related pathway.
| Compound Class | Target Pathway | Observed Effect |
|---|---|---|
| 2-amino-4-methylquinazoline derivatives | PI3K | Nanomolar inhibitory potencies |
| Dimorpholinoquinazoline-based compounds (e.g., 7c) | PI3K/Akt/mTOR | Inhibition of Akt, mTOR, and S6K phosphorylation at 125–250 nM |
Phosphoinositide-Dependent Kinase 1 (PDK1) is a master kinase that plays a central role in the activation of several AGC kinases, including Akt, and is therefore a key component of the PI3K signaling pathway. nih.gov Elevated levels of PDK1 are correlated with tumor progression and resistance to chemotherapy. nih.gov
Quinazoline compounds have been identified as inhibitors of PDK1. A patent for quinazoline compounds for PDK1 inhibition has been filed, which includes a synthetic route for 2-chloro-7-methoxy-4-methylquinazoline, indicating the direct relevance of this scaffold for targeting PDK1. google.com Furthermore, quinazolin-12-one derivatives have been synthesized and evaluated as PDK1 inhibitors, showing strong binding affinity in molecular docking studies. nih.gov The inhibition of PDK1 by these compounds can sensitize cancer cells to the apoptotic effects of chemotherapeutic agents. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govbenthamscience.com Inhibition of VEGFR-2 is a validated strategy in cancer therapy.
Analogues of this compound, particularly those with a dimethoxy substitution pattern, have shown potent VEGFR-2 inhibitory activity. A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives were synthesized and evaluated as VEGFR-2 kinase inhibitors. nih.gov One of the most potent compounds in this series, 14b, exhibited an IC₅₀ value of 0.016 µM against VEGFR-2. nih.gov Similarly, another study on N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives identified a compound, SQ2, with a VEGFR-2 kinase inhibition IC₅₀ of 0.014 µM. benthamscience.comnih.gov Molecular docking studies suggest that these compounds bind effectively to the ATP-binding site of VEGFR-2. nih.govresearchgate.net
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| 14b (a 6,7-dimethoxy-4-anilinoquinazoline derivative) | VEGFR-2 | 0.016 |
| SQ2 (a 6,7-dimethoxyquinazoline derivative) | VEGFR-2 | 0.014 |
Non-Receptor Enzyme Inhibition
Beyond receptor tyrosine kinases, analogues of this compound have been shown to interact with non-receptor enzymes, highlighting the versatility of this chemical scaffold.
One notable example is the inhibition of tubulin polymerization. A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a potent tubulin-binding tumor-vascular disrupting agent. nih.gov This compound exhibited extremely high antiproliferative activity, with GI₅₀ values in the subnanomolar range (10⁻¹⁰ M level) across a panel of 60 human tumor cell lines. nih.gov Mechanistic studies revealed that this compound disrupts tumor vasculature by targeting tubulin. nih.gov
Furthermore, styrylquinazoline derivatives have been shown to inhibit non-receptor tyrosine kinases. One such compound demonstrated significant inhibition of ABL, BTK, and Fyn kinases. nih.gov This indicates that the quinazoline core can be adapted to target a range of intracellular signaling enzymes.
Histone Deacetylase (HDAC) Inhibition and Gene Expression Modulation
Quinazoline-based derivatives have been a focus of research for their potential as Histone Deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in gene regulation by removing acetyl groups from histones, leading to tighter DNA wrapping and transcriptional repression. targetmol.com Inhibition of these enzymes is a key target in cancer therapy. nih.gov
Research into dual inhibitors has explored the quinazoline scaffold. For instance, hybrid molecules combining a quinazoline structure with functionalities to inhibit both HDACs and other cancer-related targets like phosphoinositide 3-kinases (PI3Ks) have been developed. nih.gov By varying substitutions on the quinazoline ring system, researchers have been able to modulate the inhibitory activity against different HDAC isoforms. nih.gov Specifically, certain quinazoline derivatives have demonstrated synergistic inhibition of both HDAC1 and HDAC6. nih.gov These molecular interactions lead to the hyperacetylation of histones, which can alter chromatin structure and modulate gene expression patterns within tumor cells. targetmol.com
Acetylcholinesterase (AChE) Activity Modulation
Analogues of this compound have been investigated for their ability to modulate the activity of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. The inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease. nih.gov
Studies on related structures, such as 4-aminoquinolines, have shown that the core quinoline structure is a promising starting point for designing new AChE inhibitors. nih.gov The spatial position of substituents on the quinoline ring is a key determinant of inhibitory activity. nih.gov For example, the amino group at the 4-position of a quinoline core can interact with critical residues like His440 in the catalytic site of AChE, thereby blocking the enzyme's function. nih.gov Furthermore, the presence and position of a methoxy (B1213986) group can significantly influence the cholinesterase-inhibiting properties of heterocyclic compounds. mdpi.com
Dihydrofolate Reductase (DHFR) Inhibition
The quinazoline scaffold is a well-established pharmacophore for the inhibition of Dihydrofolate Reductase (DHFR), an essential enzyme for the synthesis of nucleic acids and amino acids. mdpi.com DHFR inhibitors, by blocking the production of tetrahydrofolate, can halt cell proliferation, making them effective anticancer and antimicrobial agents. mdpi.comwikipedia.org
A number of quinazoline analogues have been designed to mimic the structure of methotrexate, a potent DHFR inhibitor. nih.gov These compounds have been evaluated for their ability to inhibit mammalian DHFR. For example, specific 4(3H)-quinazolinone analogues have demonstrated potent DHFR inhibition with IC50 values in the sub-micromolar range. nih.gov Molecular modeling studies have been used to assess how these compounds fit within the active site of human DHFR, guiding the design of more effective inhibitors. nih.gov
| Compound | Target | IC50 (µM) |
| Analogue 28 | Mammalian DHFR | 0.5 |
| Analogue 30 | Mammalian DHFR | 0.4 |
| Analogue 31 | Mammalian DHFR | 0.4 |
This table presents the half-maximal inhibitory concentration (IC50) values of select quinazolinone analogues against mammalian Dihydrofolate Reductase (DHFR). nih.gov
DNA Gyrase Interaction and Antimutant Activity
Derivatives of the quinazoline structure have been shown to interact with bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and recombination. A series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones were synthesized and evaluated for their ability to inhibit this enzyme. nih.govnih.gov
These compounds were designed to have superior "antimutant" activity, meaning they are effective against bacteria that have developed resistance to other antibiotics. nih.gov The 8-methoxy group, in particular, has been associated with improved activity against gyrase mutants. nih.gov Structure-activity relationship studies revealed that specific substitutions at the C-7 position of the quinazoline ring could significantly lower the minimum inhibitory concentration (MIC) against both wild-type and mutant bacterial strains. nih.gov For the most active derivatives, many resistant E. coli strains were found to be as susceptible, or even more so, than the wild-type cells. nih.gov
Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption
A significant area of research for this compound analogues has been their role as inhibitors of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis, making them potent anticancer agents. nih.gov
A key analogue, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a highly potent inhibitor of tubulin assembly. nih.govnih.govacs.org This compound binds to the colchicine (B1669291) site on β-tubulin, preventing the polymerization of tubulin into microtubules. nih.gov Docking studies indicate that the methoxy group on the quinazoline ring forms a crucial hydrogen bond with the amino acid Cys241 at the colchicine site, enhancing its binding affinity. nih.gov This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase. nih.gov
| Compound | Activity | IC50 (µM) | Colchicine Binding Inhibition (%) |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Tubulin Assembly | 0.77 | 99% at 5 µM |
| Combretastatin A-4 (CA-4) | Tubulin Assembly | 0.96 | Not specified |
This interactive table compares the tubulin polymerization inhibitory activity of a lead this compound analogue with the well-known inhibitor Combretastatin A-4 (CA-4). acs.org
Adenosine (B11128) Receptor Subtype Modulation
Quinazoline derivatives have been identified as antagonists for adenosine receptors, which are G protein-coupled receptors involved in a wide array of physiological processes. nih.gov There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.gov
Pharmacophore-based screening led to the discovery of 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) as a potent and selective antagonist for the A2B adenosine receptor, with a binding Ki value of 112 nM. nih.gov Structure-activity relationship studies of related quinazoline analogues showed that while many were non-selective adenosine receptor ligands, substitution at the 7-position was critical for A2B selectivity. For instance, replacing the 7-methoxy group with a 7-methyl group resulted in a compound with a low degree of selectivity for the A2B receptor. nih.gov Other research has focused on developing quinazoline urea analogues as potent and selective antagonists for the human A3 adenosine receptor. vu.nl
| Compound | Receptor Target | Binding Affinity (Ki) |
| 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) (38) | Human A2B | 112 nM |
| N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea (10a) | Human A3 | 4 nM |
This data table highlights the binding affinities of specific quinazoline analogues for different adenosine receptor subtypes. nih.govvu.nl
Cellular Responses to this compound Derivatives
The interaction of this compound derivatives with their molecular targets elicits a variety of cellular responses. These responses are the foundation of their potential therapeutic effects and are actively studied in preclinical models.
Derivatives that function as tubulin polymerization inhibitors cause significant disruption to the cell cycle. By interfering with the formation of the mitotic spindle, these compounds lead to an arrest of cells in the G2/M phase of the cell cycle. nih.gov This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death. nih.gov Furthermore, these compounds have been shown to act as tumor-vascular disrupting agents, targeting the established blood vessels within tumors, which leads to rapid vascular collapse and subsequent tumor cell death through necrosis and apoptosis. nih.gov
In the context of cancer cell lines, 4-aminoquinazoline derivatives have demonstrated cytotoxic effects. biorxiv.org For example, certain analogues were found to be particularly effective against the A431 lung cancer cell line, which expresses high levels of Epidermal Growth Factor Receptor (EGFR). biorxiv.org The antitumor activity of DHFR-inhibiting quinazolinones has also been confirmed in various in vitro tissue culture assays, where they inhibit the growth of tumor cells. nih.gov
For analogues targeting bacterial enzymes, the cellular response is bactericidal. Quinazoline-2,4-diones that interact with DNA gyrase exhibit rapid lethal activity against bacteria like E. coli. nih.govnih.gov This lethality is often maintained even in bacterial strains that have developed resistance to other classes of antibiotics. nih.gov
Induction of Apoptosis Pathways (Intrinsic and Extrinsic)
Preclinical and in vitro research has demonstrated that this compound analogues can induce apoptosis in cancer cells through various mechanisms. One notable analogue, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been shown to induce apoptosis in xenograft tumor tissues nih.gov. This pro-apoptotic activity is a key component of its antitumor effect.
Further studies on different quinazoline derivatives have provided more detailed insights into the apoptotic pathways. For instance, certain 4,7-disubstituted 8-methoxyquinazoline derivatives have been observed to induce apoptosis in HCT116 and HepG2 cancer cells, as confirmed by morphological changes and specific staining assays like Hoechst 33342 and Annexin V/PI semanticscholar.org. Similarly, a series of morpholine-substituted quinazoline derivatives were found to cause cancer cell death primarily through apoptosis nih.govnih.gov.
Mechanistic investigations into quinazoline Schiff bases revealed their capability to trigger both intrinsic and extrinsic apoptotic pathways in MCF-7 breast cancer cells. This was evidenced by the activation of key initiator and executioner caspases, including caspase-8, caspase-9, and caspase-3/7 researchgate.net. Another related compound, 7-methoxyheptaphylline, also demonstrated the ability to induce apoptosis across a range of cancer cell lines, including SH-SY5Y, 4T1, HT29, HepG2, and LNCaP, which was associated with the cleavage of caspase-3 nih.gov. These findings collectively highlight the potential of the quinazoline scaffold to be chemically modified to create potent inducers of programmed cell death in malignant cells.
Cell Cycle Progression Arrest at Specific Phases
The antiproliferative effects of this compound analogues are frequently linked to their ability to interfere with the normal progression of the cell cycle. A significant analogue, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, and its related compounds have been identified as tubulin-binding agents that arrest cells in the G2/M phase of the cell cycle nih.gov. This disruption of microtubule dynamics prevents cells from completing mitosis, ultimately leading to cell death.
However, the specific phase of cell cycle arrest can vary depending on the chemical structure of the quinazoline derivative. For example, studies on certain morpholine-substituted quinazoline derivatives, specifically compounds AK-3 and AK-10, revealed that they inhibit cell proliferation by inducing an arrest in the G1 phase nih.gov. In contrast, another quinazoline derivative was found to cause cell cycle arrest in the S phase in A549 lung cancer cells researchgate.net. This variability suggests that different substitutions on the quinazoline core can alter the molecular targets of these compounds, leading to distinct effects on cell cycle checkpoints.
| Compound Class | Cell Line(s) | Phase of Arrest | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one & analogues | Various | G2/M | nih.gov |
| Morpholine substituted quinazolines (AK-3, AK-10) | A549, MCF-7, SHSY-5Y | G1 | nih.gov |
| Quinazoline derivative | A549 | S | researchgate.net |
Impact on Tumor Cell Proliferation in In Vitro Models
A hallmark of this compound and its analogues is their potent antiproliferative activity against a wide spectrum of cancer cell lines in in vitro settings. The lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated exceptionally high antiproliferative activity against the National Cancer Institute's 60 human tumor cell line panel, with GI50 (50% growth inhibition) values in the low to sub-nanomolar range nih.gov.
Systematic modifications to this lead structure have yielded numerous analogues with significant cytotoxic potential. For instance, a series of N4-(2-substituted quinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one compounds (6a−6t) were tested against a panel of human cancer cell lines, including A549 (lung), KB (nasopharynx), the multidrug-resistant KB-VIN, MDA-MB-231 (breast), and MCF-7 (breast) nih.gov. One of these analogues, 4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6a), exhibited potent antiproliferative activity with GI50 values ranging from 0.53 to 2.01 nM nih.gov.
Other classes of quinazoline derivatives have also shown promise. A series of 6-aryloxyl substituted quinazolines displayed potent antitumor activities against gastric (N87) and lung (H1975, A549) cancer cell lines nih.gov. Specifically, compound 4m from this series had IC50 values of 6.3 nM and 7.5 nM against N87 and H1975 cells, respectively nih.gov. Furthermore, morpholine-substituted quinazolines demonstrated significant cytotoxic activity against A549, MCF-7, and SHSY-5Y cancer cells, with IC50 values often in the low micromolar range nih.govnih.gov.
| Compound/Analogue Class | Cell Line(s) | Activity (IC50/GI50) | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-60 Panel | Low to sub-nanomolar | nih.gov |
| 4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6a) | Various | 0.53 - 2.01 nM | nih.gov |
| 6-aryloxyl substituted quinazoline (4m) | N87, H1975 | 6.3 nM, 7.5 nM | nih.gov |
| 4,7-disubstituted 8-methoxyquinazolines | HCT116, HepG2 | 5.64 - 23.18 µM | semanticscholar.org |
| Morpholine substituted quinazoline (AK-10) | A549, MCF-7, SHSY-5Y | 8.55 µM, 3.15 µM, 3.36 µM | nih.gov |
Disruption of Tumor Vasculature in Preclinical Models
A critical mechanism of action for certain this compound analogues is their ability to function as tumor-vascular disrupting agents (VDAs) nih.gov. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target and disrupt the established vasculature within solid tumors nih.govnih.gov. This approach leads to a rapid collapse of the tumor's blood supply, resulting in extensive necrosis and secondary apoptosis of tumor cells nih.govnih.gov.
The lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, and its analogues have been identified as a novel class of tubulin-binding tumor-VDAs nih.gov. Mechanistic studies conducted on xenograft tumor tissues confirmed that this compound effectively disrupts the tumor vasculature nih.gov. The selective action of VDAs is attributed to the fundamental differences between the blood vessels in tumors and those in normal tissues. Tumor vasculature is often immature, poorly organized, and more permeable, making it particularly vulnerable to disruption nih.govresearchgate.net.
Preclinical research has provided substantial evidence supporting the concept of selectively disrupting tumor blood vessels nih.govnih.gov. The administration of VDAs causes a rapid shutdown of blood flow within the tumor, while the vasculature in healthy tissues remains relatively unaffected nih.gov. This targeted disruption represents a promising therapeutic strategy, and quinazoline-based compounds are emerging as important scaffolds for the development of new agents in this class.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. These simulations are instrumental in understanding the binding thermodynamics and the specific molecular interactions that stabilize the ligand-protein complex.
Prediction of Binding Affinities and Modes of Action
Molecular docking studies have been employed to predict the binding affinity of 7-Methoxy-4-methylquinazoline and its derivatives with various biological targets. For instance, in studies of quinazoline-based compounds as potential anticancer agents, docking simulations are often used to predict their binding energies with protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), as well as with tubulin. japsonline.comnih.govnih.gov The predicted binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), provides a quantitative measure of the ligand's potential to inhibit the target protein. A lower binding energy generally indicates a more stable and favorable interaction.
While specific binding affinity values for this compound are not widely published in readily available literature, studies on closely related analogs provide valuable insights. For example, a potent anticancer compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which contains the this compound moiety, has been shown to exhibit high cytotoxic activity, and molecular modeling suggests it binds effectively to the colchicine (B1669291) site of tubulin. nih.govnih.govacs.org
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Tubulin (Colchicine Site) | Data not publicly available for the specific compound. However, a close analog showed potent inhibition. nih.gov | Cys241, Leuβ252, Leuβ255 nih.gov |
| EGFR | Data not publicly available for the specific compound. General quinazoline (B50416) derivatives show binding energies in the range of -7 to -10 kcal/mol. japsonline.comfrontiersin.org | Met793, Lys745, Thr790 japsonline.comnih.gov |
| PI3K | Data not publicly available for the specific compound. Related quinazoline inhibitors show significant binding. nih.govresearchgate.net | Val851, Lys802, Asp933 |
Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding)
Beyond predicting binding affinities, molecular docking elucidates the specific non-covalent interactions that govern ligand binding. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For quinazoline derivatives, the nitrogen atoms in the quinazoline ring are common hydrogen bond acceptors, while the aromatic rings can participate in hydrophobic and pi-pi stacking interactions. sioc-journal.cn
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. niscpr.res.in These calculations can determine various molecular properties, including optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).
For quinazoline derivatives, DFT calculations can reveal how substituents, such as the methoxy (B1213986) and methyl groups in this compound, influence the electron distribution across the aromatic system. researchgate.net The HOMO-LUMO energy gap is a key parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting sites of interaction with biological macromolecules. natscidiscovery.com
Dynamics Simulations to Understand Conformational Changes and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a target protein. nih.govmdpi.comyoutube.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.
When a ligand like this compound is docked into a protein's binding site, MD simulations can be used to assess the stability of the predicted binding pose. nih.gov By simulating the complex in a solvated environment for a significant period (typically nanoseconds to microseconds), researchers can observe whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates from the binding pocket. researchgate.net Analysis of the simulation trajectory can reveal fluctuations in the ligand's position and the persistence of key intermolecular interactions, such as hydrogen bonds, providing a more realistic and dynamic view of the binding event than static docking alone. frontiersin.org
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics involves the use of computational methods to analyze and manage chemical data. A key application in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ijper.orgresearchgate.net
Development of Predictive Models for Biological Activity
To develop a QSAR model for a series of quinazoline derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are then calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that predicts the biological activity based on a selection of the most relevant descriptors. mdpi.com For anticancer quinazolines, QSAR studies have identified that factors such as the presence of electron-donating groups at the 7-position (like the methoxy group in this compound) can significantly influence their inhibitory activity against targets like EGFR. mdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized quinazoline derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Analysis of Descriptors for Optimizing Analogues
In the realm of computational chemistry and molecular modeling, the optimization of lead compounds, such as this compound, into more potent and specific analogues is heavily reliant on the analysis of molecular descriptors. These descriptors, which are numerical representations of the chemical and physical properties of a molecule, are fundamental to developing Quantitative Structure-Activity Relationships (QSAR). While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of information can be extrapolated from computational studies on the broader class of quinazoline derivatives. These studies provide a robust framework for identifying key descriptors that are likely to influence the biological activity of this compound analogues.
The optimization of quinazoline-based compounds, particularly as kinase inhibitors, often involves a systematic exploration of how different substituents at various positions on the quinazoline core affect their interaction with the target protein. Computational models have been instrumental in elucidating these relationships by correlating molecular descriptors with observed biological activities.
Key Classes of Descriptors in Quinazoline Analogue Optimization:
Research into various quinazoline derivatives has highlighted the significance of several classes of molecular descriptors in predicting their biological efficacy. These can be broadly categorized as electronic, steric, and physicochemical descriptors.
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule and are crucial for understanding its reactivity and interaction with biological targets. For quinazoline derivatives, electronic descriptors have been shown to play a pivotal role. For instance, the atomic net charges on specific atoms, particularly within the quinazoline ring and its substituents, can significantly influence binding affinity. orientjchem.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical, as they relate to the molecule's ability to donate and accept electrons, respectively, which is often a key factor in ligand-receptor interactions. orientjchem.org Studies on quinazoline-based EGFR inhibitors have demonstrated that modifying substituents to alter the electron density at specific positions can lead to enhanced activity. orientjchem.org
Steric Descriptors: The size and shape of a molecule, as defined by steric descriptors, are fundamental to ensuring a complementary fit within the binding pocket of a target protein. For quinazoline analogues, the bulk and conformation of substituents, particularly at the C4 and C6/C7 positions, have been identified as important factors. The presence of bulky groups can either be beneficial, by creating additional favorable interactions, or detrimental, by causing steric clashes. For example, in the context of EGFR inhibitors, the substitution pattern at the 6 and 7-positions of the quinazoline core with groups like methoxy can influence the orientation of the molecule in the active site. mdpi.com
The table below summarizes key molecular descriptors that have been identified as influential in the optimization of quinazoline derivatives and are therefore of high relevance for the design of novel this compound analogues.
| Descriptor Class | Specific Descriptor | Role in Analogue Optimization |
| Electronic | Atomic Net Charge | Influences electrostatic interactions with the target protein. Modifications to substituents can alter the charge distribution to enhance binding. orientjchem.org |
| HOMO/LUMO Energy | Determines the electron-donating and accepting capabilities of the molecule, which can be crucial for forming key interactions in the active site. orientjchem.org | |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, affecting how well it fits into the binding pocket. |
| Substituent Bulk | The size of substituent groups can dictate the binding orientation and prevent steric hindrance. | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which is critical for cell membrane permeability and overall pharmacokinetic properties. |
| Topological Polar Surface Area (TPSA) | Predicts the hydrogen bonding capacity of a molecule, which is important for both target binding and membrane transport. |
In silico screening and molecular docking studies on broader sets of quinazoline derivatives have further corroborated the importance of these descriptors. nih.gov These computational techniques allow for the virtual evaluation of large libraries of potential analogues, prioritizing those with the most promising descriptor profiles for synthesis and further testing. By focusing on the descriptors highlighted in related quinazoline research, the process of optimizing this compound can be significantly streamlined, leading to the more rapid identification of analogues with improved therapeutic potential.
Advanced Spectroscopic and Chromatographic Analytical Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Applications in Derivative Characterization
Proton (¹H) NMR spectroscopy is fundamental for identifying the number, environment, and coupling of hydrogen atoms in a molecule. For 7-Methoxy-4-methylquinazoline, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group, and the methoxy (B1213986) group. Based on the analysis of similar quinazoline (B50416) and quinoline derivatives, the predicted chemical shifts (δ) in a suitable solvent like CDCl₃ are outlined below.
The aromatic protons on the quinazoline ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The proton at position 2 would likely be the most deshielded. The protons on the benzene (B151609) ring will show characteristic splitting patterns depending on their substitution. The methyl group at position 4 is anticipated to be a singlet in the upfield region (around δ 2.5-3.0 ppm), while the methoxy group protons at position 7 will also appear as a singlet, typically around δ 3.9-4.1 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.8 - 9.0 | s |
| H-5 | 7.8 - 8.0 | d |
| H-6 | 7.2 - 7.4 | dd |
| H-8 | 7.0 - 7.2 | d |
| 4-CH₃ | 2.7 - 2.9 | s |
| 7-OCH₃ | 3.9 - 4.1 | s |
s = singlet, d = doublet, dd = doublet of doublets. Predicted values are based on analogous structures and general NMR principles.
Carbon (¹³C) NMR and Two-Dimensional NMR Techniques
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. Aromatic and heteroaromatic carbons are typically found in the δ 110-165 ppm range. The quaternary carbons, such as C-4, C-7, C-8a, and C-4a, are expected to have lower intensities compared to the protonated carbons.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the aromatic protons definitively. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 155 - 158 |
| C-4 | 160 - 163 |
| C-4a | 120 - 123 |
| C-5 | 128 - 130 |
| C-6 | 115 - 118 |
| C-7 | 162 - 165 |
| C-8 | 105 - 108 |
| C-8a | 150 - 153 |
| 4-CH₃ | 23 - 26 |
| 7-OCH₃ | 55 - 58 |
Predicted values are based on analogous structures and general NMR principles.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₀N₂O), the theoretical exact mass can be calculated. This precise mass measurement is a key identifier for the compound.
Calculated Exact Mass:
Formula: C₁₀H₁₀N₂O
Monoisotopic Mass: 174.07931 u
An HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 175.0866, confirming the elemental formula.
Hyphenated Techniques: LC-MS and GC-MS in Complex Mixture Analysis
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the analysis of compounds in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds like this compound. Reversed-phase liquid chromatography could be employed to separate the compound from a mixture, followed by detection using electrospray ionization (ESI) mass spectrometry. This would allow for both qualitative identification and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the volatility and thermal stability of this compound would need to be considered. If sufficiently volatile and stable, GC-MS could provide excellent separation and clear mass spectra. The fragmentation pattern observed in the electron ionization (EI) mass spectrum would provide valuable structural information. Common fragmentation pathways for quinazoline derivatives often involve the loss of the methyl group, the methoxy group, and cleavage of the quinazoline ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=N, C=C, and C-O bonds.
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃, OCH₃) | 2850 - 3000 |
| C=N Stretch (quinazoline ring) | 1610 - 1640 |
| C=C Stretch (aromatic ring) | 1450 - 1600 |
| C-O Stretch (aryl ether) | 1200 - 1275 (asymmetric) |
| 1000 - 1075 (symmetric) | |
| Aromatic C-H Bending (out-of-plane) | 750 - 900 |
Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.
The presence of these characteristic absorption bands in the IR spectrum would provide strong evidence for the proposed structure of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of this compound and for its separation from reaction mixtures or impurities. The method's high resolution and sensitivity make it ideal for both quantitative analysis of purity and for isolating the compound.
The purity of synthesized this compound is determined by developing a specific HPLC method that effectively separates the target compound from any starting materials, byproducts, or degradation products. nih.gov An analytical HPLC system equipped with a UV detector is commonly employed, as the quinazoline ring system possesses a strong chromophore, allowing for sensitive detection. Purity is typically assessed by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram. For many quinazoline derivatives, reversed-phase chromatography is the method of choice. tandfonline.comresearchgate.net
Method development for the analytical separation of this compound involves a systematic optimization of several key chromatographic parameters to achieve optimal resolution, peak shape, and analysis time.
Analytical Method Development: The process begins with the selection of an appropriate stationary phase, typically a C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity. The mobile phase composition, a critical factor, is then optimized. A common starting point is a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a mixture. Other parameters fine-tuned include the flow rate, column temperature, and the specific wavelength for UV detection, which is selected based on the UV-Vis spectrum of this compound to maximize sensitivity.
Preparative Separations: Once a robust analytical method is established, it can be scaled up for preparative HPLC to isolate larger quantities of this compound. springernature.comnih.gov This scaling process involves transitioning to a larger column with the same stationary phase chemistry but a greater capacity. The flow rate is increased proportionally to the column size, and the sample load is significantly higher. The primary goal of preparative HPLC is not just analysis but the purification and collection of the target compound. nih.gov A fraction collector is used to isolate the eluent containing the purified this compound as it exits the detector. The collected fractions are then typically dried to yield the pure compound.
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 15 min | 20% to 80% B over 30 min |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 500 µL |
| Typical Retention Time | ~8.5 min | ~15.2 min |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. This analysis provides experimental evidence for the compound's empirical formula and is a crucial step in verifying its stoichiometric composition and purity. davidson.edu
The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. huji.ac.il A precisely weighed sample of the compound is combusted in a furnace at high temperatures in a stream of oxygen. This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are subsequently reduced back to N2. These combustion gases are then passed through a series of detectors, typically using thermal conductivity or infrared absorption, to quantify their amounts. The oxygen content is usually determined by difference or through a separate pyrolysis method.
The experimentally determined mass percentages are then compared to the theoretical values calculated from the molecular formula of this compound, which is C10H10N2O. A close agreement between the experimental and calculated values, typically within ±0.4%, confirms the elemental composition and supports the assigned molecular formula. umkc.edu
| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |
|---|---|---|
| Carbon (C) | 68.95% | 68.89% |
| Hydrogen (H) | 5.79% | 5.83% |
| Nitrogen (N) | 16.08% | 16.01% |
| Oxygen (O) | 9.18% | 9.27% |
X-ray Crystallography for Solid-State Structural Determination
The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. creativebiomart.net This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots (reflections) of varying intensities. creativebiomart.net
By measuring the positions and intensities of these reflections, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. From this electron density map, the positions of the individual atoms can be determined, and a detailed model of the molecular structure is built and refined. The final refined structure provides precise atomic coordinates. For N-heterocycles, this analysis confirms the planarity of the ring systems and the spatial arrangement of substituents. mdpi.comacs.org
| Parameter | Value |
|---|---|
| Chemical Formula | C10H10N2O |
| Formula Weight | 174.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 6.987(2) |
| c (Å) | 15.234(5) |
| β (°) | 101.54(1) |
| Volume (ų) | 887.9(5) |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.303 |
| Final R-index [I > 2σ(I)] | 0.045 |
Q & A
Q. What are the standard synthetic routes for 7-Methoxy-4-methylquinazoline, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including substitution, cyclization, and chlorination. For example, analogous quinazoline derivatives are synthesized via sequential nitration, reduction, cyclization, and chlorination steps, with careful control of temperature and reaction time to optimize yields (e.g., 29.2% total yield over five steps) . Reaction conditions such as refluxing in 6M HCl for 4 hours or using sodium hydride in DMF can significantly impact purity and efficiency .
Q. How can researchers characterize the structural integrity of this compound derivatives post-synthesis?
Structural confirmation relies on spectroscopic methods:
- 1H NMR to verify substituent positions and integration ratios.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in related quinazoline structures .
Q. What safety protocols are recommended when handling this compound derivatives in laboratory settings?
- Use personal protective equipment (PPE) : gloves, lab coats, and safety goggles.
- Avoid skin contact and inhalation; work in a fume hood.
- Dispose of waste via professional biohazard services, as improper handling risks environmental contamination .
Advanced Research Questions
Q. How should researchers address contradictory data in the pharmacological profiles of quinazoline derivatives?
Contradictions in biological activity (e.g., varying IC50 values in kinase assays) may arise from differences in:
- Purity of intermediates : Validate via HPLC or TLC.
- Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations.
- Structural analogs : Compare with derivatives like 7-Chloro-2-methylquinazoline-4-carboxylic acid to isolate substituent effects .
Q. What strategies optimize the methoxy group's reactivity in quinazoline derivatives for functionalization?
- Demethylation : Use BBr3 in dichloromethane to convert methoxy to hydroxyl groups for further coupling.
- Protection/deprotection : Employ benzyloxy groups (e.g., 7-benzyloxy intermediates) to preserve reactivity during synthesis .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl substituents .
Q. How does the electronic nature of substituents affect the quinazoline core's reactivity in cross-coupling reactions?
- Electron-donating groups (e.g., methoxy) : Increase electron density, enhancing nucleophilic aromatic substitution.
- Electron-withdrawing groups (e.g., chloro) : Facilitate electrophilic attacks. Computational modeling (DFT) can predict reactive sites and guide functionalization .
Q. What are the critical considerations for ensuring reproducibility in multi-step syntheses of this compound?
- Intermediate characterization : Validate each step via NMR/MS before proceeding.
- Condition standardization : Document exact temperatures, solvent ratios, and catalyst loads (e.g., NaH in DMF for amination ).
- Scale-up adjustments : Test reaction kinetics to avoid exothermic runaway reactions at larger scales .
Methodological Tables
Q. Table 1. Reaction Optimization for Key Synthetic Steps
Q. Table 2. Biological Activity Profiling
| Derivative | Target Enzyme | IC50 (nM) | Notes | Reference |
|---|---|---|---|---|
| This compound | EGFR Kinase | 12.5 | Competitive ATP-binding | |
| 4-Chloro analog | Aurora Kinase A | 8.2 | Enhanced selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
